N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core substituted with two distinct heterocyclic moieties: a 1-methyl-1H-pyrrole group and a thiophene ring. The molecule is characterized by its carboxamide linkage, which bridges the dihydrobenzodioxine system and the dual heteroaromatic substituents.
Properties
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-21-10-4-6-15(21)12-22(13-16-7-5-11-26-16)20(23)19-14-24-17-8-2-3-9-18(17)25-19/h2-11,19H,12-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRWBLKMTKNQNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₉H₂₀N₂O₃S₂
- Molecular Weight : 388.5 g/mol
- CAS Number : 1448037-20-4
Structural Features
The compound features a pyrrole ring, a thiophene moiety, and a dioxine structure, which are crucial for its biological activity. The presence of these heterocycles often contributes to the modulation of various biological pathways.
Research indicates that compounds similar to this compound may exert their effects through the inhibition of specific kinases involved in cellular signaling pathways.
- MAP Kinase Inhibition : Compounds targeting the MAP4K family have shown neuroprotective properties, correlating with motor neuron survival in experimental models .
- JNK Inhibition : Structure-activity relationship studies on JNK inhibitors suggest that modifications in the compound's structure can enhance its potency against this target .
In Vitro Studies
In vitro studies have demonstrated that related compounds can significantly inhibit cellular pathways associated with apoptosis and inflammation. For instance, compounds exhibiting similar structural motifs have been shown to protect against apoptotic death in neuronal cells under stress conditions .
In Vivo Studies
Preclinical studies utilizing animal models have indicated that these compounds can restore normal physiological functions disrupted by disease states. For example, certain derivatives have been reported to improve insulin sensitivity without inducing hypoglycemia in mouse models of type 2 diabetes .
Neuroprotective Effects
A study focusing on the neuroprotective effects of MAP4K inhibitors revealed that specific analogs could enhance motor neuron survival rates significantly when exposed to cytotoxic conditions. The data indicated a direct correlation between kinase inhibition and improved neuronal health .
Anti-inflammatory Properties
Research into compounds with similar structures has highlighted their potential anti-inflammatory effects. These compounds were found to reduce pro-inflammatory cytokine production in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Comparative Analysis of Related Compounds
Scientific Research Applications
Synthesis and Structural Characteristics
Compound A has been synthesized through a multi-step process involving the reaction of 2-pyrrole-carbaldehyde with 2-acetylthiophene. The synthesis route typically employs a base such as sodium hydroxide in a methanol-water mixture, yielding the compound in good purity and yield. The crystal structure analysis reveals that the molecule is essentially planar with specific deviations due to the presence of heteroatoms (nitrogen and sulfur) which influence its electronic properties .
Antifungal Properties
Research has demonstrated that derivatives of compounds similar to Compound A exhibit antifungal activities against various phytopathogenic fungi. For instance, compounds with similar structures have shown moderate antifungal effects against species such as Gibberella zeae and Fusarium oxysporum, suggesting that Compound A might also possess similar bioactivity .
Antioxidant Activity
Compound A's structural features may contribute to its potential antioxidant properties. Compounds containing pyrrole and thiophene rings are often studied for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Medicinal Chemistry
Given its unique structure, Compound A could serve as a lead compound for developing new pharmaceuticals targeting fungal infections or oxidative stress-related conditions. The presence of both pyrrole and thiophene moieties suggests potential interactions with biological targets such as enzymes or receptors involved in these pathways.
Materials Science
The electronic properties of Compound A lend themselves to applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The planarity and potential for π-stacking interactions can enhance charge transport properties, making it suitable for use in advanced materials.
Case Studies
Case Study 1: Antifungal Activity Assessment
In a study assessing the antifungal activity of various pyrrole-based compounds, several derivatives were tested against Fusarium oxysporum. The results indicated that compounds with structural similarities to Compound A exhibited over 50% inhibition at concentrations of 100 µg/mL, outperforming standard fungicides like carboxin .
Case Study 2: Structural Analysis via X-ray Crystallography
The crystal structure of a related compound was analyzed using X-ray diffraction techniques. This study provided insights into the intermolecular hydrogen bonding patterns that influence the stability and packing of the crystal lattice, highlighting the importance of these interactions in determining the physical properties of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs within the following categories:
Dihydrobenzodioxine Derivatives
- N-((1R,2R)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide ():
- Shares the dihydrobenzodioxine backbone but lacks the thiophene and pyrrole substituents.
- The presence of a pyrrolidine group and hydroxyl moiety may enhance solubility compared to the target compound.
Thiophene-Containing Carboxamides
- N-(1-benzyl-3-formyl-1H-indol-2-yl)thiophene-2-carboxamide ():
- Contains a thiophene-carboxamide group but replaces the dihydrobenzodioxine with an indole scaffold.
- The indole system may confer stronger π-π stacking interactions in biological systems compared to benzodioxine.
- N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide ():
- Features a thiophene-carboxamide with bulky aromatic substituents, likely reducing solubility but enhancing lipophilicity.
Pyrrole and Heterocyclic Hybrids
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Combines a pyrrolidine-like tetrahydroimidazopyridine core with nitro and cyano groups. Higher molecular weight (MW ~500 g/mol) and lower yield (51%) compared to the target compound’s likely MW (~400–450 g/mol).
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Research Findings and Limitations
- Structural Uniqueness : The target compound’s combination of dihydrobenzodioxine, thiophene, and pyrrole groups is distinct from analogs in the evidence, which typically prioritize either benzodioxine or thiophene/pyrrole systems .
- Synthetic Challenges: No direct synthesis data are available, but related carboxamide couplings (e.g., ) suggest feasible routes via amidation of pre-functionalized dihydrobenzodioxine precursors.
- Biological Potential: Thiophene and pyrrole motifs are associated with kinase inhibition and GPCR modulation in literature, though specific activity for this compound remains unstudied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
